Cas no 7677-47-6 (3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione)

3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- N-methyl-1,2-benzothiazol-3-amine 1,1-dioxide
- N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
- N-METHYL-1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE
- 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione
- DTXSID40318494
- CS-0223573
- Z31222802
- 7677-47-6
- 3-(Methylamino)-1H-1lambda~6~,2-benzothiazole-1,1-dione
- N-methyl-1,1-dioxo-1,2-benzothiazol-3-imine
- N-METHYL-1,2-BENZISOTHIAZOL-3-AMINE1,1-DIOXIDE
- SR-01000524354-1
- AKOS000117396
- 3-(methylamino)-1??,2-benzothiazole-1,1-dione
- SCHEMBL15869563
- 3-(methylamino)-1,2-benzothiazole-1,1-dione
- 4-BENZYLOXY-1H-INDOLE-2-CARBOXYLICACIDMETHYLESTER
- SR-01000524354
- NSC331984
- EN300-11586
- 3-(methylamino)-1H-1,2-benzisothiazole-1,1-dione
- NSC-331984
- EU-0085374
- F0907-4897
- STK098420
- G22396
-
- Inchi: InChI=1S/C8H8N2O2S/c1-9-8-6-4-2-3-5-7(6)13(11,12)10-8/h2-5H,1H3,(H,9,10)
- InChI Key: YETRYHHSQIVPAU-UHFFFAOYSA-N
- SMILES: CN=C1C2=C(C=CC=C2)S(=O)(=O)N1
Computed Properties
- Exact Mass: 196.03064868g/mol
- Monoisotopic Mass: 196.03064868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.9Ų
- XLogP3: 1.1
3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0907-4897-1g |
3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione |
7677-47-6 | 95%+ | 1g |
$218.0 | 2023-09-07 | |
Life Chemicals | F0907-4897-10g |
3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione |
7677-47-6 | 95%+ | 10g |
$916.0 | 2023-09-07 | |
Enamine | EN300-11586-0.25g |
3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione |
7677-47-6 | 95% | 0.25g |
$122.0 | 2023-05-01 | |
Enamine | EN300-11586-0.5g |
3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione |
7677-47-6 | 95% | 0.5g |
$192.0 | 2023-05-01 | |
Enamine | EN300-11586-2.5g |
3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione |
7677-47-6 | 95% | 2.5g |
$481.0 | 2023-05-01 | |
Aaron | AR005B06-500mg |
N-METHYL-1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE |
7677-47-6 | 95% | 500mg |
$289.00 | 2023-12-13 | |
1PlusChem | 1P005ARU-10g |
N-METHYL-1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE |
7677-47-6 | 95% | 10g |
$1369.00 | 2024-04-21 | |
A2B Chem LLC | AC46442-100mg |
N-METHYL-1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE |
7677-47-6 | 95% | 100mg |
$125.00 | 2024-04-19 | |
1PlusChem | 1P005ARU-500mg |
N-METHYL-1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE |
7677-47-6 | 95% | 500mg |
$285.00 | 2025-02-21 | |
1PlusChem | 1P005ARU-250mg |
N-METHYL-1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE |
7677-47-6 | 95% | 250mg |
$201.00 | 2025-02-21 |
3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione Related Literature
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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4. Back matter
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
Additional information on 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione
Professional Introduction to 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione (CAS No. 7677-47-6)
3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 7677-47-6, belongs to the benzothiazole class of molecules, which are well-known for their broad spectrum of biological activities. The presence of both amino and carbonyl groups in its structure makes it a versatile scaffold for further chemical modifications and biological investigations.
The benzothiazole core is a fused ring system consisting of a benzene ring and a thiazole ring, connected at the 2-position of the benzene ring and the 1-position of the thiazole ring. This structural motif is known to exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The specific substitution pattern in 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione enhances its potential as a pharmacophore, making it an attractive candidate for drug discovery and development.
In recent years, there has been a surge in research focused on developing novel benzothiazole derivatives with enhanced biological activity and improved pharmacokinetic properties. The compound 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione has been studied for its potential role in modulating various biological pathways. For instance, studies have suggested that this compound may interfere with key enzymatic processes involved in cancer cell proliferation and survival.
One of the most compelling aspects of 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione is its ability to act as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying different functional groups within the molecule, researchers can gain insights into how structural changes influence biological activity. This approach has been instrumental in identifying lead compounds for further optimization and development into therapeutic agents.
The synthesis of 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the methylamino group at the 3-position and the dione functionality at the 1-position are critical steps that define the compound's unique properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and oxidative cyclizations, have been employed to achieve high yields and purity levels necessary for biological testing.
The pharmacological profile of 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione has been extensively evaluated in vitro and in vivo. Preclinical studies have demonstrated its potential as an inhibitor of various enzymes implicated in cancer progression. For example, it has shown promise in inhibiting tyrosine kinases, which are key players in signal transduction pathways that drive cell growth and division. Additionally, the compound has exhibited anti-inflammatory effects by modulating cytokine production and reducing inflammatory mediator release.
The molecular interactions between 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione and biological targets have been investigated using computational chemistry methods. These studies have provided valuable insights into how the compound binds to its target enzymes and receptors. Understanding these interactions at a molecular level is crucial for designing more effective derivatives with improved binding affinity and selectivity.
In conclusion, 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione (CAS No. 7677-47-6) represents a promising candidate for further development as a therapeutic agent. Its unique structural features and demonstrated biological activities make it an attractive target for future research. As our understanding of molecular mechanisms continues to evolve, compounds like this one will play a pivotal role in shaping the next generation of pharmaceutical interventions.
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